Isoquinoline-5-carbaldehyde

Catalog No.
S760256
CAS No.
80278-67-7
M.F
C10H7NO
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinoline-5-carbaldehyde

CAS Number

80278-67-7

Product Name

Isoquinoline-5-carbaldehyde

IUPAC Name

isoquinoline-5-carbaldehyde

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C10H7NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-7H

InChI Key

ILRSABOCKMOFGW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2)C(=C1)C=O

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C=O

The exact mass of the compound Isoquinoline-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isoquinoline-5-carbaldehyde is a heterocyclic aromatic aldehyde featuring the formyl group at the 5-position of the isoquinoline core. This specific substitution pattern is non-trivial and fundamentally dictates the compound's utility as a precursor. Unlike its structural isomers, the C-5 position offers a distinct steric and electronic environment that enables the regioselective synthesis of complex molecules, particularly kinase inhibitors and functional aza-anthraquinone dyes. [REFS-1, REFS-2] Its primary value lies in providing a geometrically precise scaffold essential for achieving targeted biological activity or specific material properties.

Substituting Isoquinoline-5-carbaldehyde with other isomers (e.g., 1-, 3-, or 4-carbaldehyde) or the analogous quinoline-5-carbaldehyde will lead to different products and failed synthetic goals. The C-5 position of the aldehyde is critical for defining the final three-dimensional structure of the target molecule. In medicinal chemistry, this specific regiochemistry is essential for correct ligand-protein binding, as seen in Rho-kinase (ROCK) inhibitors where the 5-sulfonyl group derived from this position is a key pharmacophoric element. [REFS-1, REFS-2] In materials synthesis, condensation reactions from the C-5 position are required to produce specific linear aza-anthraquinone structures, which cannot be formed from other isomers. [3] Using an incorrect isomer results in a completely different molecular geometry and loss of the intended function.

Essential Precursor for Highly Potent and Selective Rho-Kinase (ROCK) Inhibitors

The 5-position of the isoquinoline core is a critical anchoring point for a class of potent Rho-kinase (ROCK) inhibitors used in treating conditions like glaucoma and cerebral vasospasm. [1] A derivative of Fasudil, a clinically used ROCK inhibitor, incorporated a fluorine atom at the C4-position and maintained the essential 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline core. This new compound, (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline, showed significantly more potent and selective Rho-kinase inhibitory activity than the parent compound Fasudil. [2] This demonstrates that modifications are made around the foundational 5-substituted isoquinoline scaffold, making precursors like Isoquinoline-5-carbaldehyde (which can be converted to the 5-sulfonyl chloride) indispensable for synthesizing these next-generation therapeutics.

Evidence DimensionPharmacological Activity Improvement
Target Compound DataDerivative of 5-substituted isoquinoline shows 'much more potent and selective Rho-kinase inhibitory activity'.
Comparator Or BaselineFasudil (clinically approved 5-substituted isoquinoline ROCK inhibitor).
Quantified DifferenceQualitatively described as a dramatic improvement in pharmacological action.
ConditionsIn vitro kinase inhibition assays and in vivo models of ocular hypertension.

This evidence confirms that the 5-substituted isoquinoline scaffold is the validated and required starting point for developing high-potency ROCK inhibitors, making this specific aldehyde a critical raw material.

Required Regioisomer for the Synthesis of Linear 2-Aza-anthraquinones

Isoquinoline-5-carbaldehyde is the necessary starting material for constructing linear 2-aza-anthraquinones, a class of compounds with applications as dyes and potential cytotoxic agents. [1] In a documented synthesis, 1,3-dimethyl-2-aza-anthraquinone was prepared from an isoquinoline-5,8-dione intermediate. [2] The synthetic route relies on the specific geometry afforded by the C5/C8 axis of the isoquinoline core. Using other isomers, such as isoquinoline-1-carbaldehyde or -3-carbaldehyde, would lead to angular, not linear, fused systems, failing to produce the target 2-aza-anthraquinone scaffold. This highlights the absolute regiochemical requirement for the 5-substituted isomer in this synthetic application.

Evidence DimensionSynthetic Accessibility of Target Scaffold
Target Compound DataEnables synthesis of linear 2-aza-anthraquinones (benz[g]isoquinoline-5,10-diones).
Comparator Or BaselineOther isoquinoline carbaldehyde isomers (e.g., 1-, 3-, 4-isomers).
Quantified DifferenceQualitative (100%): Only the 5-substituted pattern can yield the linear 2-aza-anthraquinone product.
ConditionsMulti-step heterocyclic synthesis, typically involving cycloaddition or condensation reactions.

For researchers in materials science or medicinal chemistry aiming to synthesize linear aza-anthraquinones, Isoquinoline-5-carbaldehyde is not just an option but a mandatory, non-substitutable precursor.

Demonstrated Utility in Multi-Step Synthesis Requiring Specific C-5 Reactivity

The unique reactivity of the 5-position is crucial for building complex molecular architectures. For instance, 5-bromoisoquinoline, a close synthetic relative of the 5-carbaldehyde, undergoes lithiation and subsequent reaction with aldehydes to form 5-(hydroxymethyl)isoquinoline derivatives. This specific C-5 functionalization is a key step that cannot be replicated at other positions with the same efficiency or outcome. The aldehyde group of Isoquinoline-5-carbaldehyde offers a direct and versatile handle for similar C-C bond-forming reactions like condensations and reductive aminations, which are fundamental transformations in the synthesis of active pharmaceutical ingredients and other high-value chemicals. The selection of the 5-carbaldehyde isomer over others is a deliberate choice to control the regiochemical outcome of these critical synthetic steps.

Evidence DimensionRegioselective C-C Bond Formation
Target Compound DataThe 5-position enables specific functionalization (e.g., via lithiation of 5-bromo precursor, or direct condensation of 5-aldehyde).
Comparator Or BaselineOther positions on the isoquinoline ring (e.g., 1, 3, 4, 6, 7, 8).
Quantified DifferenceNot directly quantified, but synthetic routes are designed specifically around the reactivity of the 5-position.
ConditionsOrganometallic reactions, condensation reactions.

This demonstrates that the choice of the 5-isomer is a strategic decision in process design to ensure the correct and efficient assembly of a complex target molecule.

Core Building Block for Novel ROCK Inhibitor Discovery Programs

Ideal for medicinal chemistry labs synthesizing libraries of 5-substituted isoquinoline derivatives to develop next-generation Rho-kinase (ROCK) inhibitors with improved potency and selectivity for treating glaucoma, hypertension, or neurological disorders. [1]

Key Intermediate for Synthesis of Linear Aza-heterocycles and Dyes

Serves as the essential, non-interchangeable precursor for chemists creating linear 2-aza-anthraquinones and related benz[g]isoquinoline-5,10-dione systems for applications in materials science, functional dyes, or as cytotoxic agents. [2]

Regiocontrolled Introduction of the Isoquinoline Moiety in Multi-step Synthesis

The preferred choice for process and synthetic chemists who need to introduce an isoquinoline scaffold at a specific connection point (C-5) to construct complex pharmaceutical intermediates or natural product analogs where precise geometry is paramount.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Isoquinoline-5-carbaldehyde

Dates

Last modified: 08-15-2023

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